molecular formula C18H20O B1360644 3-(3,5-Dimethylphenyl)-4'-methylpropiophenone CAS No. 898780-11-5

3-(3,5-Dimethylphenyl)-4'-methylpropiophenone

Cat. No.: B1360644
CAS No.: 898780-11-5
M. Wt: 252.3 g/mol
InChI Key: FYSJIDIFZQFXMR-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-4’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone core substituted with a 3,5-dimethylphenyl group and a 4’-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 3,5-dimethylbenzoyl chloride with 4-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 3-(3,5-Dimethylphenyl)-4’-methylpropiophenone can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of automated reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: 3-(3,5-Dimethylphenyl)-4’-methylpropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3,5-dimethylbenzoic acid.

    Reduction: Formation of 3-(3,5-dimethylphenyl)-4’-methylpropiophenol.

    Substitution: Formation of halogenated derivatives such as 3-(3,5-dimethylphenyl)-4’-methylpropiophenone bromide.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-4’-methylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    3,5-Dimethylphenyl isocyanate: Shares the 3,5-dimethylphenyl group but differs in its functional group, leading to different reactivity and applications.

    3,5-Dimethylphenol: Another compound with the 3,5-dimethylphenyl group, used in different contexts such as the synthesis of antioxidants and resins.

Uniqueness: 3-(3,5-Dimethylphenyl)-4’-methylpropiophenone is unique due to its specific substitution pattern and the presence of both a propiophenone core and a 3,5-dimethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-4-7-17(8-5-13)18(19)9-6-16-11-14(2)10-15(3)12-16/h4-5,7-8,10-12H,6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSJIDIFZQFXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644878
Record name 3-(3,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-11-5
Record name 3-(3,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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